[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
This compound is a chiral piperidine derivative featuring a tert-butyl carbamate group, an ethyl carbamate substituent, and a 2-aminoethyl side chain. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals targeting neurological and metabolic disorders. The (R)-stereochemistry at the piperidine ring enhances its binding specificity to biological targets . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog, though it remains relevant in academic research .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-5-17(13(18)19-14(2,3)4)12-7-6-9-16(11-12)10-8-15/h12H,5-11,15H2,1-4H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMAGCUUVOROMQ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine-to-Piperidine Reduction
The reduction of pyridine-3-ylcarbamate to piperidine-3-ylcarbamate is achieved via catalytic hydrogenation. For example, ethyl pyridine-3-ylcarbamate reacts with hydrogen in the presence of 5% palladium on carbon (Pd/C) at 50–60°C under 0.5–1.0 MPa pressure. The reaction mixture is buffered with acetic acid or phosphoric acid to maintain a pH of 3–5, enhancing catalyst activity and preventing side reactions.
Table 1: Representative Hydrogenation Conditions
Aminoethyl Side-Chain Introduction
Post-reduction, the piperidine nitrogen is alkylated with 2-chloroethylamine in the presence of a base such as potassium carbonate. This step is conducted in acetonitrile at 60–70°C for 12–16 hours, achieving 80–85% conversion. The tert-butyl carbamate group is subsequently introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst.
Stepwise Protection/Deprotection Strategies
Boc Protection of the Piperidine Amine
The tert-butoxycarbonyl (Boc) group is critical for protecting the piperidine amine during subsequent reactions. A solution of piperidine-3-ylcarbamate in tetrahydrofuran (THF) is treated with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) at 0–5°C. After stirring for 4–6 hours, the Boc-protected intermediate is isolated via extraction with t-butyl methyl ether and dried over magnesium sulfate, yielding 88–91% purity.
Selective Deprotection
Selective removal of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 2 hours. This step exposes the primary amine for further functionalization while preserving the carbamate ester.
Catalytic Coupling Methods
Palladium-Mediated Cross-Coupling
The aminoethyl side chain is introduced via a Buchwald-Hartwig amination using palladium(II) acetate and Xantphos as a ligand. Ethyl piperidine-3-ylcarbamate reacts with 2-bromoethylamine hydrobromide in toluene at 100°C for 18 hours, achieving 78–82% yield.
Table 2: Coupling Reaction Optimization
| Ligand | Temperature | Solvent | Yield |
|---|---|---|---|
| Xantphos | 100°C | Toluene | 82% |
| BINAP | 110°C | Dioxane | 75% |
| DavePhos | 90°C | THF | 68% |
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity significantly impacts reaction rates and yields. Tetrahydrofuran (THF) and t-butyl methyl ether are preferred for Boc protection due to their low nucleophilicity, minimizing side reactions. In contrast, ethanol-water mixtures enhance hydrogenation efficiency by improving substrate solubility.
Temperature Control
Exothermic reactions, such as alkylation, require strict temperature control. For example, the dropwise addition of sodium hydroxide during carbamate formation is performed at 0–10°C to prevent epimerization and ensure regioselectivity.
Purification Techniques
Crystallization
The final compound is purified via recrystallization from ethanol/water (4:1) . Cooling the solution to 0–5°C for 5 hours yields crystals with >99% enantiomeric excess (ee) when resolved with L-tartaric acid .
Table 3: Crystallization Parameters
| Solvent System | Cooling Temp | Purity |
|---|---|---|
| Ethanol/Water (4:1) | 0–5°C | 99% ee |
| Methanol/Diethyl Ether | -20°C | 95% ee |
Chromatographic Resolution
Chiral stationary phases (e.g., Chiralpak® AD-H ) resolve enantiomers using hexane/isopropanol (90:10) at 1.0 mL/min, achieving baseline separation in 15–20 minutes.
Enantioselective Synthesis
Diastereomeric Salt Formation
Optical resolution is achieved by reacting racemic piperidine-3-ylcarbamate with L-mandelic acid in ethanol. The (R)-enantiomer forms a less soluble salt, which is filtered and washed with cold ethanol, yielding 38.5% recovery with 99% ee.
Asymmetric Hydrogenation
Recent advances employ chiral ruthenium catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation of pyridine derivatives, directly yielding enantiomerically enriched piperidine intermediates.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate ester can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs such as piperidine/pyrrolidine cores, tert-butyl carbamate groups, or aminoethyl side chains. Key differences lie in substituents, stereochemistry, and functional groups, which influence physicochemical properties and applications.
Structural Analogs and Key Differences
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401666-89-4)
- Structure: Replaces piperidine with pyrrolidine; includes a branched 2-amino-3-methyl-butyryl group.
- Molecular Formula : C₁₆H₃₁N₃O₃
- Molecular Weight : 313.44 g/mol
- The butyryl group introduces lipophilicity, which may affect membrane permeability .
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1353998-29-4)
- Structure: Chloroacetyl substituent instead of aminoethyl; isopropyl carbamate replaces ethyl carbamate.
- Molecular Formula : C₁₄H₂₄ClN₂O₃ (estimated)
- Key Features: The chloroacetyl group increases electrophilicity, making it reactive in nucleophilic substitution reactions.
4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester (CAS: 877399-51-4)
- Structure : Complex pyrazole-piperidine hybrid with halogenated aromatic substituents.
- Molecular Formula : C₂₆H₃₀Cl₂FN₅O₃
- Molecular Weight : 550.45 g/mol
- Key Features : The pyrazole ring and halogenated aryl group suggest applications in kinase inhibition or antimicrobial agents. The tert-butyl carbamate acts as a protecting group during synthesis .
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1)
- Structure: Methyl carbamate replaces ethyl carbamate; 2-amino-propionyl substituent.
- Molecular Formula : C₁₄H₂₇N₃O₃
- Molecular Weight : 285.38 g/mol
- Physicochemical Data: Predicted density (1.10 g/cm³), boiling point (412.7°C), pKa (9.05).
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1353994-64-5)
- Structure : Pyrrolidine core with hydroxyethyl and ethyl carbamate groups.
- Molecular Formula : C₁₃H₂₆N₂O₃
- Molecular Weight : 258.36 g/mol
- Key Features: The hydroxyethyl group introduces hydrogen-bonding capacity, enhancing aqueous solubility. Lacks the aminoethyl functionality of the target compound, limiting its use in amine-specific coupling reactions .
Comparative Data Table
Biological Activity
Introduction
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester, commonly referred to as a piperidine derivative, is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by its unique structural features, which include a piperidine ring, an aminoethyl side chain, and a tert-butyl ester functional group. The presence of a chiral center suggests potential applications in asymmetric synthesis and pharmacology.
- Chemical Formula : C₁₂H₂₅N₃O₂
- Molecular Weight : 243.35 g/mol
- CAS Number : 1354011-28-1
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies, including:
- Direct Amide Formation : Utilizing amine and acid derivatives to form the carbamate.
- Enzymatic Synthesis : Employing enzymes for selective modifications to enhance yield and purity.
- Asymmetric Synthesis Techniques : Leveraging chiral catalysts to produce the desired enantiomer.
Biological Activity
The biological activity of this compound has been explored in several contexts:
1. Pharmacological Applications
Research indicates that this compound exhibits significant pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, showing improved cytotoxicity compared to standard chemotherapeutics such as bleomycin .
| Compound | Model | Cytotoxicity | Mechanism |
|---|---|---|---|
| This compound | FaDu hypopharyngeal tumor cells | Higher than bleomycin | Apoptosis induction |
2. Cholinergic Activity
This compound has been identified as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which plays a critical role in various physiological processes including:
- Cell Proliferation
- Resistance to Apoptosis
- Tumor Metastasis
The activation of M3R is linked to the early progression of colorectal cancer tumors, indicating that this compound may have dual roles in both therapeutic and adverse contexts .
3. Neuroprotective Effects
Studies on related piperidine derivatives suggest potential neuroprotective effects, particularly in models of Alzheimer's disease. These compounds exhibited dual cholinesterase inhibition and antioxidant properties, which are beneficial for neuroprotection .
Structure–Activity Relationship (SAR)
A detailed structure–activity relationship study has highlighted key structural features necessary for biological activity:
- N-Alkyl Substituents : Variations in the alkyl chain length and branching have shown significant impacts on binding affinity and inhibitory potency against cholinesterases.
| Structural Feature | Effect on Activity |
|---|---|
| N-benzyl moiety | Enhanced cholinesterase inhibition |
| Terminal alkyne group | Essential for monoamine oxidase B inhibition |
Case Studies
Several case studies have demonstrated the biological efficacy of this compound:
- In Vitro Studies : Testing against various cancer cell lines revealed promising results in apoptosis induction.
- In Vivo Models : Animal studies indicated potential therapeutic effects in models of Alzheimer’s disease, with observed improvements in cognitive function.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester, and how is stereochemical purity ensured?
- Methodological Answer : The compound is synthesized via tert-butoxycarbonyl (Boc) protection of the amine group to prevent undesired side reactions. For example, asymmetric rhodium-catalyzed conjugate additions with chiral diene ligands can introduce stereochemical control . Post-synthesis, purification via silica gel column chromatography is critical to isolate enantiomerically pure products. Characterization using NMR, NMR, and mass spectrometry (MS) confirms structural integrity and stereochemistry .
Q. What characterization techniques are essential for verifying the structure and purity of this compound?
- Methodological Answer : Multinuclear NMR spectroscopy (, ) is used to confirm bond connectivity and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm). High-resolution MS validates molecular weight, while HPLC with chiral columns ensures enantiomeric excess ≥98% .
Q. How should researchers handle storage and stability concerns for this compound?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen). Avoid exposure to strong oxidizing agents, as tert-butyl carbamates are prone to decomposition under acidic/oxidizing conditions. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can empirically determine shelf life .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in aqueous buffers during biological assays?
- Methodological Answer : Solubility challenges (e.g., 3.5E-5 g/L in water ) require co-solvents like DMSO (<5% v/v) or cyclodextrin inclusion complexes. Alternatively, synthesize water-soluble prodrugs by replacing the tert-butyl ester with hydrophilic groups (e.g., phosphate salts) while retaining activity .
Q. What strategies are employed to resolve contradictions in reactivity data during derivatization of the primary amine group?
- Methodological Answer : Conflicting reactivity may arise from steric hindrance or Boc group instability. Kinetic studies under varying temperatures/pH can optimize reaction conditions. For example, selective deprotection of Boc with TFA in dichloromethane (DCM) at 0°C preserves the amine for subsequent coupling (e.g., with activated esters) .
Q. How can enantioselective synthesis be optimized to achieve >99% enantiomeric excess (ee) for this compound?
- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For instance, Rh(I)-catalyzed additions with (R)-BINAP ligands achieve high ee in tert-butyl ester systems . Continuous monitoring via chiral HPLC and iterative adjustment of catalyst loading (0.5–2 mol%) and reaction time refine enantioselectivity .
Q. What analytical methods are recommended for quantifying trace impurities in bulk samples?
- Methodological Answer : LC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) identifies impurities at <0.1% levels. For residual solvents, gas chromatography (GC) with FID detection adheres to ICH Q3C guidelines .
Q. How do researchers mitigate toxicity risks associated with this compound during in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
